molecular formula C15H17N3O4S3 B12275127 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide

Cat. No.: B12275127
M. Wt: 399.5 g/mol
InChI Key: VISJLWOIVVCQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is a complex organic compound that features a bithiophene core. Bithiophene derivatives are known for their applications in organic electronics, particularly in the development of materials for solar cells and transistors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, including the formation of the bithiophene core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of 2-halo thiophenes with boron reagents under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene core can yield sulfoxides, while reduction of the methanesulfonyl group can produce thiols .

Scientific Research Applications

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The bithiophene core can engage in π-π interactions with other aromatic systems, influencing electronic properties. The methanesulfonyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide is unique due to its combination of a bithiophene core with a methanesulfonyl and imidazolidine-1-carboxamide moiety. This combination imparts distinct electronic and chemical properties, making it suitable for specialized applications in organic electronics and materials science .

Properties

Molecular Formula

C15H17N3O4S3

Molecular Weight

399.5 g/mol

IUPAC Name

3-methylsulfonyl-2-oxo-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]imidazolidine-1-carboxamide

InChI

InChI=1S/C15H17N3O4S3/c1-25(21,22)18-9-8-17(15(18)20)14(19)16-7-6-11-4-5-13(24-11)12-3-2-10-23-12/h2-5,10H,6-9H2,1H3,(H,16,19)

InChI Key

VISJLWOIVVCQTL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.